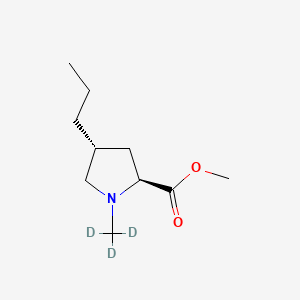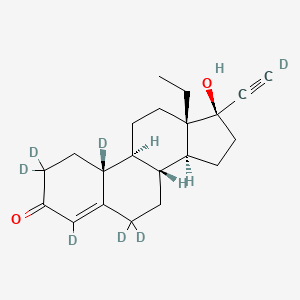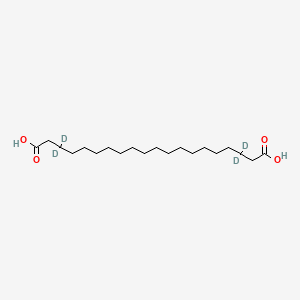
Eicosanedioic acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosanedioic acid-d4 is a deuterated form of eicosanedioic acid, a long-chain dicarboxylic acid with the molecular formula C20H34D4O4. The deuterium atoms replace four hydrogen atoms, making it useful in various scientific applications, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Eicosanedioic acid-d4 can be synthesized through several methods. One common approach involves the deuteration of eicosanedioic acid using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuteration process is carefully monitored to achieve the desired level of deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions: Eicosanedioic acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Eicosanedioic acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Helps in tracing metabolic pathways and understanding the role of fatty acids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease studies.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of eicosanedioic acid-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Eicosanedioic Acid: The non-deuterated form, used in similar applications but lacks the benefits of deuterium labeling.
Arachidic Acid: A saturated fatty acid with a similar carbon chain length but different functional groups.
Eicosanoic Acid: Another long-chain fatty acid with distinct properties and applications.
Uniqueness: Eicosanedioic acid-d4 is unique due to its deuterium labeling, which enhances its utility in analytical techniques such as mass spectrometry and NMR spectroscopy. This labeling provides more precise and accurate results in various scientific studies.
Propiedades
Fórmula molecular |
C20H38O4 |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
3,3,18,18-tetradeuterioicosanedioic acid |
InChI |
InChI=1S/C20H38O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1-18H2,(H,21,22)(H,23,24)/i15D2,16D2 |
Clave InChI |
JJOJFIHJIRWASH-ONNKGWAKSA-N |
SMILES isomérico |
[2H]C([2H])(CCCCCCCCCCCCCCC([2H])([2H])CC(=O)O)CC(=O)O |
SMILES canónico |
C(CCCCCCCCCC(=O)O)CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



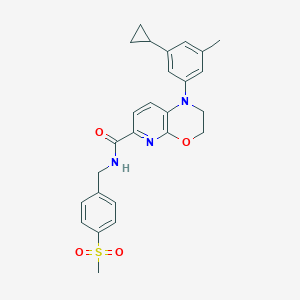


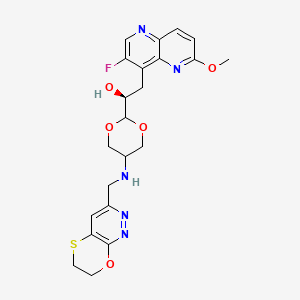
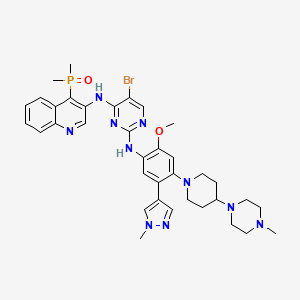


![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
